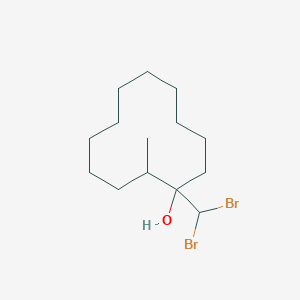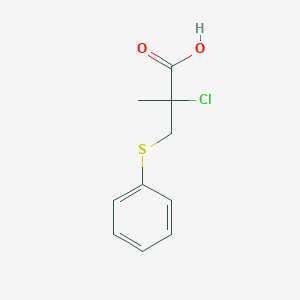
5,8-Dihydroxy-6,7-dimethyl-2-(methylamino)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dihydroxy-6,7-dimethyl-2-(methylamino)naphthalene-1,4-dione is a chemical compound known for its unique structure and properties This compound is part of the naphthoquinone family, which is characterized by a naphthalene ring system with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-6,7-dimethyl-2-(methylamino)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Functional Group Introduction: Hydroxyl and methyl groups are introduced through electrophilic aromatic substitution reactions.
Amination: The methylamino group is introduced via nucleophilic substitution reactions.
Oxidation: The final step involves the oxidation of the intermediate compound to form the quinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydroxy-6,7-dimethyl-2-(methylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones.
Scientific Research Applications
5,8-Dihydroxy-6,7-dimethyl-2-(methylamino)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dihydroxy-6,7-dimethyl-2-(methylamino)naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone structure allows it to participate in redox reactions, influencing cellular processes and pathways. Its hydroxyl and methylamino groups contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
5,8-Dihydroxy-6,7-dimethoxyflavone: Known for its antitumor activity.
Naphthoquinone Derivatives: Various derivatives with different substituents exhibit unique chemical and biological properties.
Uniqueness
5,8-Dihydroxy-6,7-dimethyl-2-(methylamino)naphthalene-1,4-dione stands out due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and its diverse applications in research and industry highlight its versatility.
Properties
CAS No. |
61735-58-8 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
5,8-dihydroxy-6,7-dimethyl-2-(methylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C13H13NO4/c1-5-6(2)12(17)10-9(11(5)16)8(15)4-7(14-3)13(10)18/h4,14,16-17H,1-3H3 |
InChI Key |
LOOZMAZGGVKZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C=C(C2=O)NC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrido[2,3-b]indole, 6-methoxy-2,4-dimethyl-](/img/structure/B14569618.png)

![7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene](/img/structure/B14569633.png)


![Diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate](/img/structure/B14569645.png)




![4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14569676.png)

![Methyl 2-[5-(acetyloxy)-2-hydroxybenzamido]benzoate](/img/structure/B14569692.png)

